Cas no 1343966-14-2 (4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide)

4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Pyridinebutanamide, 3-amino-N-methyl-2-oxo-
- 4-(3-Amino-2-oxopyridin-1(2h)-yl)-N-methylbutanamide
- 4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide
- AKOS013204073
- EN300-1106947
- CS-0293919
- 1343966-14-2
-
- インチ: 1S/C10H15N3O2/c1-12-9(14)5-3-7-13-6-2-4-8(11)10(13)15/h2,4,6H,3,5,7,11H2,1H3,(H,12,14)
- InChIKey: WJOPCCBNSLVPNV-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CCCC(NC)=O)C=CC=C1N
計算された属性
- せいみつぶんしりょう: 209.116426730g/mol
- どういたいしつりょう: 209.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 75.4Ų
じっけんとくせい
- 密度みつど: 1.167±0.06 g/cm3(Predicted)
- ふってん: 510.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 16.31±0.46(Predicted)
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106947-5g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1106947-10g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1106947-1g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1106947-0.1g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1106947-2.5g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1106947-10.0g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 10g |
$5221.0 | 2023-06-10 | ||
Enamine | EN300-1106947-5.0g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 5g |
$3520.0 | 2023-06-10 | ||
Enamine | EN300-1106947-0.05g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1106947-0.25g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1106947-0.5g |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide |
1343966-14-2 | 95% | 0.5g |
$739.0 | 2023-10-27 |
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamideに関する追加情報
Introduction to 4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide (CAS No. 1343966-14-2) and Its Emerging Applications in Chemical Biology
The compound 4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide, identified by the CAS number 1343966-14-2, represents a significant advancement in the field of chemical biology. This heterocyclic amide derivative has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular framework of this compound incorporates a dihydropyridine core, which is well-documented for its role in modulating biological pathways, particularly those involving calcium signaling and enzyme inhibition.
Recent studies have highlighted the versatile pharmacological profile of 4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide, demonstrating its efficacy in preclinical models as a modulator of neurotransmitter systems. The presence of an amino group at the 3-position of the dihydropyridine ring enhances its ability to interact with biological targets, including G protein-coupled receptors and ion channels. This interaction is pivotal for developing novel therapeutic strategies targeting neurological disorders such as epilepsy and depression.
One of the most compelling aspects of this compound is its potential in drug discovery for central nervous system (CNS) disorders. The dihydropyridine scaffold is known for its ability to cross the blood-brain barrier, making it an attractive candidate for CNS-targeted therapies. In particular, research has indicated that derivatives of dihydropyridine exhibit neuroprotective properties, which could be exploited to develop treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. The N-methylbutanamide moiety further contributes to the compound's pharmacokinetic profile, enhancing its metabolic stability and bioavailability.
The synthesis of 4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include condensation reactions to form the dihydropyridine ring followed by functionalization at the 3-position with an amino group. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the synthetic route. These techniques not only improve efficiency but also minimize unwanted byproducts, ensuring a robust and scalable production process.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide with its target proteins. These studies have revealed that the compound binds with high affinity to specific residues within the active sites of enzymes and receptors involved in neurotransmitter metabolism. This insight has guided medicinal chemists in designing analogs with enhanced potency and selectivity. Furthermore, virtual screening techniques have been used to identify novel derivatives with improved pharmacological properties.
The biological activity of this compound has been extensively evaluated in vitro using a variety of cell-based assays. Initial studies have shown that it can modulate the activity of enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are critical in regulating neurotransmitter levels. Additionally, preclinical studies in animal models have demonstrated that 4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide exhibits anxiolytic and antidepressant-like effects without causing significant side effects. These findings are particularly promising for developing next-generation therapeutics for mental health disorders.
The potential applications of this compound extend beyond CNS disorders. Emerging research suggests that it may also have anti-inflammatory and immunomodulatory effects, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The ability of 4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide to interact with inflammatory mediators has been explored through both in vitro cell culture experiments and ex vivo tissue studies. These investigations have provided valuable insights into its mechanism of action and therapeutic potential.
In conclusion, 4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylbutanamide (CAS No. 1343966-14-2) represents a promising lead compound with diverse pharmacological applications. Its unique structural features make it an ideal candidate for further development into novel therapeutic agents targeting neurological and inflammatory disorders. Continued research into this compound will not only enhance our understanding of its biological effects but also pave the way for innovative treatments that address unmet medical needs.
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